molecular formula C15H9F5N2 B1599833 5-(Pentafluorophenyl)dipyrromethane CAS No. 167482-91-9

5-(Pentafluorophenyl)dipyrromethane

Cat. No. B1599833
M. Wt: 312.24 g/mol
InChI Key: XCGQROJURKZJOU-UHFFFAOYSA-N
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Description

5-(Pentafluorophenyl)dipyrromethane is a chemical compound used as a building block for porphyrin synthesis . It has a molecular weight of 312.24 and a molecular formula of C15H9F5N2 .


Synthesis Analysis

The synthesis of 5-(Pentafluorophenyl)dipyrromethane involves the reaction of pentafluorobenzaldehyde with pyrrole . This compound can then be used to synthesize various porphyrins, which are macrocycles characterized by their high thermal and chemical stabilities, high surface areas, and energy storage capabilities .


Molecular Structure Analysis

The molecular structure of 5-(Pentafluorophenyl)dipyrromethane is characterized by the presence of a pentafluorophenyl group and two pyrrole rings . The 19F NMR spectra of the synthesized porphyrins were found to be in good agreement with the structures .


Chemical Reactions Analysis

5-(Pentafluorophenyl)dipyrromethane is used in the synthesis of various porphyrins through a series of chemical reactions . These reactions involve the condensation of an aldehyde with pyrrole, followed by oxidation .

Scientific Research Applications

Synthesis and Characterization

5-(Pentafluorophenyl)dipyrromethane is used in the synthesis of various meso-aryl-substituted hexaphyrins, corroles, and other macrocyclic compounds. Suzuki and Osuka (2003) demonstrated its utility in preparing a variety of meso-aryl [26]hexaphyrins through acid-catalyzed reactions with aryl aldehydes (Suzuki & Osuka, 2003). Additionally, Gryko and Koszarna (2004) refined the synthesis of trans-A2B-corroles by condensing 5-(pentafluorophenyl)dipyrromethane with aldehydes, enhancing the yields significantly (Gryko & Koszarna, 2004).

Fluorescent Probes and Sensors

In the field of fluorescent probes, 5-(Pentafluorophenyl)dipyrromethane is used to construct selective and sensitive Zn2+ probes. Wei et al. (2017) noted its role in improving the binding affinities and sensitivities of Zn2+ probes, with applications in real-time monitoring (Wei et al., 2017). Ding et al. (2013) synthesized α-monoacylated and α,α'- and α,β'-diacylated dipyrrins from 5-(pentafluorophenyl)dipyrromethane, yielding probes with Zn2+ selective "turn-on" fluorescence (Ding et al., 2013).

Functionalized Macrocycles

Beyzavi et al. (2013) explored the application of a sterically congested dipyrromethane in the formation of stable calix[n]phyrin macrocycles. These macrocycles were further functionalized at their pentafluorophenyl residues, paving the way for the synthesis of diverse calix[4]phyrin(1.1.1.1) dimers (Beyzavi et al., 2013).

Conductive Molecularly Imprinted Polymers

Susmel and Comuzzi (2015) proposed 5-phenyl-dipyrromethane and 5-(4-pyridyl)-dipyrromethane as electroactive building blocks for sensors based on molecularly imprinted conductive polymers. This research demonstrates the potential of dipyrromethanes, like 5-(Pentafluorophenyl)dipyrromethane, in creating bio-inspired conductive polymers with high sensitivity and selectivity (Susmel & Comuzzi, 2015).

Future Directions

Porphyrins synthesized from 5-(Pentafluorophenyl)dipyrromethane have potential applications in various areas, including catalysis, sensing, molecular devices, dye-sensitized solar cells, photosynthesis, and photodynamic therapy . Future research could focus on exploring these applications further and developing new synthesis routes for these porphyrins .

properties

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5N2/c16-11-10(12(17)14(19)15(20)13(11)18)9(7-3-1-5-21-7)8-4-2-6-22-8/h1-6,9,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGQROJURKZJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C2=CC=CN2)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457737
Record name 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pentafluorophenyl)dipyrromethane

CAS RN

167482-91-9
Record name 2,2'-[(Pentafluorophenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
RC Pivetta, BL Auras, B de Souza, A Neves… - … of Photochemistry and …, 2017 - Elsevier
The new bipyridyl-corrole dye 10-(4-methyl-bipyridyl)-5,15-(pentafluorophenyl)corrole, encompassing a coordenative methyl-bipyridine moiety (corrole 2), was prepared starting from 5-(…
Number of citations: 37 www.sciencedirect.com
BJ Littler, MA Miller, CH Hung, RW Wagner… - The Journal of …, 1999 - gfmoorelab.com
5-Substituted dipyrromethanes are important precursors for the synthesis of meso-substituted porphyrins, 1 expanded porphyrins, and porphyrin analogues. 2 Several one-flask …
Number of citations: 743 www.gfmoorelab.com
HRA Golf, HU Reissig, A Wiehe - The Journal of Organic …, 2015 - ACS Publications
The synthesis of novel pentafluorosulfanyl (SF 5 )-substituted A 4 -type porphyrins, their corresponding Zn II – and Pd II –metal complexes, A 3 -, A 2 B- and AB 2 -type corroles, BODIPYs…
Number of citations: 37 pubs.acs.org
S Ooi, T Tanaka, A Osuka - European Journal of Organic …, 2015 - Wiley Online Library
A practical synthesis of cis‐A 2 B‐type 5,10,15‐triarylcorroles has been developed that involves [2+2]‐type acid‐catalyzed condensation of 5‐aryldipyrromethane and 5‐(…
FR Kooriyaden, S Sujatha, B Varghese… - Journal of Fluorine …, 2015 - Elsevier
MacDonald type 2 + 2 condensation of 5-(4-cyanophenyl)dipyrromethane with pentafluorobenzaldehyde in presence of BF 3 ·OEt 2 results in unexpected formation of fluorinated …
Number of citations: 19 www.sciencedirect.com
Y Ding, X Li, T Li, W Zhu, Y Xie - The Journal of Organic Chemistry, 2013 - ACS Publications
With the purpose of developing readily synthesized CHEF (chelation-enhanced fluorescence) type Zn 2+ probes with relatively simple molecular structures and excellent sensing …
Number of citations: 145 pubs.acs.org
DT Gryko, B Koszarna - Synthesis, 2004 - thieme-connect.com
We have refined a one-pot synthesis of trans-A 2 B-corroles via the condensation of 5-(pentafluorophenyl) dipyrromethane with aldehydes followed by macrocyclization mediated by …
Number of citations: 39 www.thieme-connect.com
PD Rao, S Dhanalekshmi, BJ Littler… - The Journal of organic …, 2000 - ACS Publications
Porphyrins bearing specific patterns of substituents are crucial building blocks in biomimetic and materials chemistry. We have developed methodology that avoids statistical reactions, …
Number of citations: 423 pubs.acs.org
M Tasior, DT Gryko, DJ Pielacińska… - Chemistry–An Asian …, 2010 - Wiley Online Library
Four dyads comprised of corrole and coumarin units have been synthesised. Three coumarincarboxaldehydes were synthesized and transformed into the corresponding trans‐A 2 B‐…
Number of citations: 55 onlinelibrary.wiley.com
M Murugavel, RVR Reddy, J Sankar - RSC Advances, 2014 - pubs.rsc.org
… we opted for an electron deficient 5-pentafluorophenyl dipyrromethane. The synthesis of Cor… )-porphyrin 1 with 5-pentafluorophenyl dipyrromethane 2 using trifluoro acetic acid as a …
Number of citations: 21 pubs.rsc.org

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